molecular formula C8H6BrFN2 B13908576 6-Bromo-7-fluoro-2-methyl-indazole

6-Bromo-7-fluoro-2-methyl-indazole

Katalognummer: B13908576
Molekulargewicht: 229.05 g/mol
InChI-Schlüssel: CZLXKOKVGDFESH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-7-fluoro-2-methyl-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of bromine, fluorine, and a methyl group at specific positions on the indazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-2-methyl-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-bromo-3-fluoroaniline with methylhydrazine under acidic conditions can lead to the formation of the desired indazole compound. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, are also employed to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-7-fluoro-2-methyl-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or fluorine atoms, while oxidation can produce oxides of the indazole ring.

Wissenschaftliche Forschungsanwendungen

6-Bromo-7-fluoro-2-methyl-indazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-7-fluoro-2-methyl-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-Bromo-2-methyl-2H-indazole
  • 7-Fluoro-2-methyl-2H-indazole
  • 6-Bromo-7-fluoro-1H-indazole

Uniqueness

6-Bromo-7-fluoro-2-methyl-indazole is unique due to the specific combination of bromine, fluorine, and methyl groups on the indazole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses .

Eigenschaften

Molekularformel

C8H6BrFN2

Molekulargewicht

229.05 g/mol

IUPAC-Name

6-bromo-7-fluoro-2-methylindazole

InChI

InChI=1S/C8H6BrFN2/c1-12-4-5-2-3-6(9)7(10)8(5)11-12/h2-4H,1H3

InChI-Schlüssel

CZLXKOKVGDFESH-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C2C=CC(=C(C2=N1)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.